3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the molecular formula C5H7BrN4O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Used for deprotonation and subsequent nucleophilic substitution reactions.
Palladium catalysts: Used for coupling reactions such as Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
- 5-bromo-1-methyl-1H-1,2,4-triazole .
Uniqueness
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOIRIYYCZOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.